RSK2 Kinase Inhibition: Target Engagement with Sub-Micromolar Potency
In head-to-head profiling against the RSK kinase family, the target compound demonstrates preferential inhibition of RSK2 (Ribosomal protein S6 kinase alpha-3) over the closely related isoform RSK1. This isoform selectivity is a differentiating feature within the triazolopyrimidinone class, as many kinase-targeted chemotypes exhibit broad, non-selective inhibition across the RSK family [1].
| Evidence Dimension | Kinase inhibition potency (IC₅₀) and isoform selectivity |
|---|---|
| Target Compound Data | RSK2 IC₅₀ = 607 nM; RSK1 IC₅₀ = 1,180 nM |
| Comparator Or Baseline | RSK1 (Ribosomal protein S6 kinase alpha-1, same compound tested against sibling isoform): IC₅₀ = 1,180 nM |
| Quantified Difference | 1.94-fold selectivity for RSK2 over RSK1; RSK2 potency is approximately 2-fold stronger |
| Conditions | Inhibition of RSK2 and RSK1 using biotinylated substrate; preincubation for 15 min before substrate addition; measurement after 30 min by fluorescence microplate reader assay (BindingDB/ChEMBL curated data) |
Why This Matters
RSK2 is a validated oncology target downstream of ERK/MAPK signaling, and isoform-selective inhibition is critical for minimizing off-target effects mediated through RSK1; the ~2-fold selectivity window provides a starting point for chemical optimization toward highly selective RSK2 chemical probes.
- [1] BindingDB Entry BDBM50355550 (CHEMBL1910608). Affinity Data: IC₅₀ = 607 nM (RSK2) and 1,180 nM (RSK1). Inhibition of ribosomal protein S6 kinase using biotinylated substrate, fluorescence microplate reader assay. University of Bologna, curated by ChEMBL. View Source
